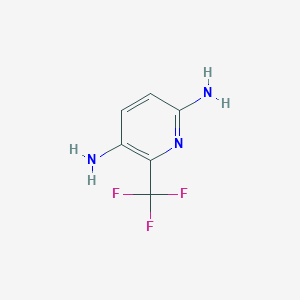

3,6-Diamino-2-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)pyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-3(10)1-2-4(11)12-5/h1-2H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGWSSNRBQXJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The compound’s closest analogs differ in substituent positions, functional groups, or electronic profiles. Key comparisons include:

Key Observations :

- Positional Isomerism: The placement of amino and -CF₃ groups significantly impacts electronic distribution. For example, 6-(Trifluoromethyl)pyridine-2,5-diamine (similarity 0.91) has a more extended conjugation system due to adjacent amino groups, enhancing its ligand properties .

- Functional Group Diversity: Compounds like 4,6-Diamino-2-(methylthio)nicotinonitrile replace -CF₃ with -SCH₃ and -CN, altering solubility and reactivity .

Physicochemical Properties

- Solubility: The target compound’s -CF₃ group reduces water solubility compared to analogs with polar groups (e.g., -CN in 4,6-diamino-2-(methylthio)nicotinonitrile) .

- Stability: Trifluoromethyl groups enhance thermal and metabolic stability, making the target compound more robust than analogs with -SCH₃ or single amino groups .

Research Findings and Data

Comparative Reactivity in Coupling Reactions

- Target Compound: Exhibits higher reactivity in diazo-coupling reactions than 2-Amino-6-(trifluoromethyl)pyridine due to dual amino groups acting as electron donors .

- 6-(Trifluoromethyl)pyridine-2,5-diamine : Shows superior ligand efficiency in metal-organic frameworks (MOFs) compared to the target compound, attributed to its 2,5-diamine configuration .

Q & A

Basic: What synthetic methodologies are recommended for 3,6-Diamino-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Introduce amino groups via reaction of halogenated pyridines (e.g., 2-chloro-5-(trifluoromethyl)pyridine) with ammonia or amines under controlled conditions (e.g., anhydrous solvents, elevated temperatures) .

- Coupling reactions : Use diamine precursors (e.g., carbazolyldiamine) with halogenated intermediates in the presence of triethylamine to neutralize byproducts (e.g., HCl) .

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry, solvent (e.g., THF or DMSO), and reaction time. Column chromatography is recommended for purification .

Advanced: How do computational methods like DFT aid in predicting the electronic properties and reactivity of 3,6-Diamino-2-(trifluoromethyl)pyridine?

Answer:

Density Functional Theory (DFT) can model the electron density distribution and local kinetic-energy density of the compound. For instance:

- The Colle-Salvetti correlation-energy formula (adapted for DFT) evaluates the impact of amino and trifluoromethyl groups on charge distribution, predicting regioselectivity in electrophilic substitutions .

- Docking studies (as seen in fluorinated pyridine derivatives) assess interactions with biological targets, guiding drug design .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : Resolves proton and carbon environments, confirming substitution patterns (e.g., ¹H NMR for amino protons, ¹⁹F NMR for trifluoromethyl groups) .

- X-ray crystallography : Determines crystal structure and hydrogen-bonding networks in solid-state forms .

- HPLC : Quantifies purity (>95%) and identifies impurities using reverse-phase columns .

Advanced: How do the amino groups influence the compound’s electronic properties and application in catalysis?

Answer:

- Electronic effects : Amino groups act as electron donors, increasing electron density on the pyridine ring, while the trifluoromethyl group withdraws electrons. This duality enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Catalytic applications : The compound’s bifunctional nature allows coordination to transition metals (e.g., Pd, Ir), facilitating catalytic cycles in C–N bond formation .

Basic: What are the stability considerations for storing 3,6-Diamino-2-(trifluoromethyl)pyridine?

Answer:

- Store under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of amino groups.

- Avoid exposure to moisture (hygroscopicity may lead to decomposition) and light (UV-sensitive). Safety data for similar pyridines suggest no acute toxicity but recommend standard lab precautions .

Advanced: What strategies address regioselectivity challenges during functionalization of the pyridine ring?

Answer:

- Directing groups : Use protecting groups (e.g., acetyl) to block reactive sites and control substitution patterns .

- Metal-mediated catalysis : Employ Pd or Cu catalysts to direct cross-couplings to specific positions (e.g., C-4 or C-5) .

- Computational guidance : DFT predicts activation energies for competing pathways, enabling selective synthesis .

Basic: How can researchers troubleshoot low yields in synthesis?

Answer:

- Purification : Use gradient elution in column chromatography to separate byproducts.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Stoichiometry : Ensure exact molar ratios of reactants (e.g., diamine:halogenated precursor = 1:1) to minimize side reactions .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of derivatives?

Answer:

- Enzyme inhibition assays : Test derivatives against kinases or receptors (e.g., EGFR) using fluorogenic substrates .

- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .

- ADMET analysis : Predict pharmacokinetics (e.g., LogP, metabolic stability) using in silico tools .

Basic: How is the compound’s solubility modulated for different experimental applications?

Answer:

- Polar solvents : DMSO or methanol dissolve the compound for biological assays.

- Acidification : Protonate amino groups with HCl to enhance aqueous solubility (pH-dependent) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral resolution : Use chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) .

- Process optimization : Continuous-flow reactors improve mixing and heat transfer, reducing racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.